molecular formula C13H14N4O3 B2774188 Isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034580-64-6

Isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Katalognummer B2774188
CAS-Nummer: 2034580-64-6
Molekulargewicht: 274.28
InChI-Schlüssel: OVIQBUZDDLCKKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of isoxazole derivatives has been a significant area of research due to their wide range of biological activities . The main methods of isoxazole synthesis include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones . These methods have been improved and modernized over time to solve specific practical problems .


Molecular Structure Analysis

The molecular structure of isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone consists of an isoxazole ring attached to a pyrrolidine ring via a methanone group. The isoxazole ring also has a methylpyridazine group attached to it via an oxygen atom.


Chemical Reactions Analysis

Isoxazoles are known for their synthetic availability, special chemical properties, and widespread practical use . The presence of the labile N–O bond in the isoxazole ring allows for the creation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 274.28. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available literature.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Agents

Isoxazol derivatives have been investigated for their potential as anticonvulsant agents. A study designed and synthesized novel derivatives that acted as sodium channel blockers demonstrating significant anticonvulsant activities in the maximal electroshock (MES) test. The most potent compound from this series exhibited a higher protective index than the reference drug phenytoin, suggesting its potential as an effective anticonvulsant agent (Malik & Khan, 2014).

Bioactivation Pathways

Isoxazole rings' bioactivation pathways have been elucidated in human liver microsomes, highlighting the metabolic transformation isoxazoles can undergo. The study identified novel pathways involving ring cleavage and the formation of glutathione adducts of a cyanoacrolein derivative, providing insights into the metabolism of compounds containing isoxazole rings (Yu et al., 2011).

Chemical Synthesis

Isoxazol derivatives serve as key intermediates in chemical synthesis, enabling the creation of complex heterocyclic structures. For instance, domino metathesis of 3,6-dihydro-1,2-oxazine has been utilized to access isoxazolo[2,3-a]pyridin-7-ones, demonstrating the synthetic utility of isoxazole derivatives in constructing pharmacologically relevant scaffolds (Calvet, Blanchard, & Kouklovsky, 2007).

Pharmacological Characterization

Novel isoxazolopyridone derivatives have been pharmacologically characterized as allosteric metabotropic glutamate receptor 7 (mGluR7) antagonists. These compounds exhibit potential for elucidating the roles of mGluR7 in central nervous system functions, underscoring the therapeutic applications of isoxazole derivatives in neuropsychiatric disorders (Suzuki et al., 2007).

Zukünftige Richtungen

The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This includes the development of clinically viable drugs using this information .

Eigenschaften

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-9-2-3-12(16-15-9)19-10-5-7-17(8-10)13(18)11-4-6-14-20-11/h2-4,6,10H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIQBUZDDLCKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.